![molecular formula C9H10N4 B2586379 3-Amino-5-(2-methyl-4-pyridyl)pyrazole CAS No. 2448422-16-8](/img/structure/B2586379.png)
3-Amino-5-(2-methyl-4-pyridyl)pyrazole
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Overview
Description
“3-Amino-5-(2-methyl-4-pyridyl)pyrazole” is a compound that belongs to the family of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazoles often involves the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a variety of organoboron reagents, which have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can be influenced by their structure, particularly their tautomeric and conformational preferences . The Lewis basicity of the ligand determines the reactivity of the boron reagent .Mechanism of Action
Safety and Hazards
Future Directions
The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles and many pyrazole-containing compounds have been published . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
properties
IUPAC Name |
5-(2-methylpyridin-4-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-4-7(2-3-11-6)8-5-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIICDVOWOWNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methylpyridin-4-yl)-1H-pyrazol-3-amine |
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